![molecular formula C14H18F3NO2S B2354636 tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate CAS No. 2092899-90-4](/img/structure/B2354636.png)
tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate
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Overview
Description
“tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate” is a type of organic carbamate . Carbamates are key structural motifs in many approved drugs and prodrugs . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Carbamates can modulate inter- and intramolecular interactions with target enzymes or receptors . They are also used in the design of prodrugs for achieving first-pass and systemic hydrolytic stability .
Synthesis Analysis
Carbamates, including “tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate”, can be prepared from the corresponding carboxylic acids . Lebel and co-workers have reported a useful protocol for the preparation of tert-butyl carbamates .Molecular Structure Analysis
The molecular structure of “tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate” is related to amide-ester hybrid features . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . They have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical And Chemical Properties Analysis
The physical data of a similar compound, tert-butyl carbamate, are as follows: melting point 107–109°C; boiling point 196°C; density 0.99 g/cm³; refractive index: 1.428; flash point: 82.4°C . It is soluble in methylene chloride, chloroform, and alcohols; slightly soluble in petroleum ether and water .Scientific Research Applications
Synthesis and Biological Activities
Tert-butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates have demonstrated significant antiarrhythmic and hypotensive properties in vivo (Chalina, Chakarova, & Staneva, 1998).
Catalytic and Chemical Transformations
This compound has also been a subject of interest in catalytic and chemical transformations. For instance, its applications in Rhodium-catalyzed enantioselective additions and various other chemical syntheses have been explored, demonstrating its versatility in organic chemistry (Storgaard & Ellman, 2009).
Efficient Preparation Methods
Efficient preparation methods for this compound have been developed, highlighting the importance of cost efficiency, yield, and purification procedures in the chemical industry (Li et al., 2015).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of related carbamates has also been studied, focusing on the production of optically pure enantiomers, which are crucial in the synthesis of chiral compounds (Piovan, Pasquini, & Andrade, 2011).
Asymmetric Synthesis and Inhibitor Development
Asymmetric synthesis methods using this compound have been developed, particularly for creating building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
Deprotection and Acylation Techniques
Advanced deprotection and acylation techniques involving tert-butyl carbamates have been explored, highlighting the compound's role in the synthesis of more complex organic molecules (Li et al., 2006).
Conformational Analysis
Conformational analysis of tert-butyl carbamate derivatives has been conducted, providing insights into the molecular structure and potential applications in supramolecular chemistry (Mckervey et al., 1998).
Mechanism of Action
Target of Action
Carbamates, a category of organic compounds to which this compound belongs, are known to interact with various enzymes and receptors in the body . For instance, some carbamates have been reported to interact with acetylcholinesterase, an enzyme crucial for nerve signal transmission .
Mode of Action
Carbamates typically work by forming a reversible bond with their target, altering its function
Biochemical Pathways
Carbamates are known to influence several biochemical pathways, depending on their specific targets . For example, carbamates that target acetylcholinesterase can affect the cholinergic pathway, leading to an accumulation of acetylcholine in the synaptic cleft .
Result of Action
Based on the general properties of carbamates, it can be inferred that the compound’s action could lead to changes in the activity of its target, which could subsequently alter cellular functions .
Safety and Hazards
Future Directions
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .
properties
IUPAC Name |
tert-butyl N-[(1R)-1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAQDTJKERSFOZ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(F)(F)F)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(F)(F)F)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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